4-chloro-2-iodo-N-propylbenzenesulfonamide
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Overview
Description
4-chloro-2-iodo-N-propylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a propyl group and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-iodo-N-propylbenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Halogenation: The introduction of chlorine and iodine atoms to the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, chlorination can be performed using chlorine gas or a chlorinating agent like sulfuryl chloride, while iodination can be carried out using iodine and an oxidizing agent such as nitric acid.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the halogenated benzene derivative with a sulfonamide precursor, such as propylamine and a sulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-iodo-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-chloro-2-iodo-N-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-iodo-N-propylbenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The presence of chlorine and iodine atoms can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-iodobenzoic acid: Similar in structure but with a carboxylic acid group instead of a sulfonamide group.
4-chloro-2-iodo-N-methylbenzenesulfonamide: Similar but with a methyl group instead of a propyl group.
4-chloro-2-iodo-N-ethylbenzenesulfonamide: Similar but with an ethyl group instead of a propyl group.
Uniqueness
4-chloro-2-iodo-N-propylbenzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both chlorine and iodine atoms, along with the propyl group and sulfonamide functionality, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-2-iodo-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClINO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFLXMLYZPBIPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClINO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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